molecular formula C10H20ClNO B8135902 2,2-Dimethyl-1-oxa-8-aza-spiro[4.5]decane hydrochloride

2,2-Dimethyl-1-oxa-8-aza-spiro[4.5]decane hydrochloride

Cat. No.: B8135902
M. Wt: 205.72 g/mol
InChI Key: OHEGWIXCRTZTRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dimethyl-1-oxa-8-aza-spiro[4.5]decane hydrochloride is a chemical compound with the molecular formula C10H20ClNO. It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom. This compound is known for its applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-1-oxa-8-aza-spiro[4.5]decane hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of 2,2-dimethyl-1,3-dioxolane with an amine, followed by cyclization to form the spiro compound. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The compound is typically produced in solid form and requires careful handling and storage under inert atmosphere conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1-oxa-8-aza-spiro[4.5]decane hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or ketones, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

2,2-Dimethyl-1-oxa-8-aza-spiro[4.5]decane hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1-oxa-8-aza-spiro[4.5]decane hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act on neurotransmitter receptors in the brain, modulating their activity and influencing neurological functions. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-1-oxa-8-aza-spiro[4.5]decane: Similar structure but without the hydrochloride group.

    1,1-Dimethyl-2-oxa-8-aza-spiro[4.5]decane: Another spiro compound with slight structural variations.

    7,9-Dimethyl-8-oxa-2-aza-spiro[4.5]decane-1,3-dione: A related compound with additional functional groups.

Uniqueness

2,2-Dimethyl-1-oxa-8-aza-spiro[4.5]decane hydrochloride is unique due to its specific spiro structure and the presence of the hydrochloride group, which can influence its solubility, stability, and reactivity. These properties make it particularly valuable in certain chemical and biological applications .

Properties

IUPAC Name

2,2-dimethyl-1-oxa-8-azaspiro[4.5]decane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO.ClH/c1-9(2)3-4-10(12-9)5-7-11-8-6-10;/h11H,3-8H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHEGWIXCRTZTRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(O1)CCNCC2)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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